LUF7244
Description
Properties
CAS No. |
1416575-97-7 |
|---|---|
Molecular Formula |
C20H15ClN2O3 |
Molecular Weight |
366.801 |
IUPAC Name |
2-(4-(3-Chlorobenzoyl)phenoxy)-N-(pyridin-3-yl)acetamide |
InChI |
InChI=1S/C20H15ClN2O3/c21-16-4-1-3-15(11-16)20(25)14-6-8-18(9-7-14)26-13-19(24)23-17-5-2-10-22-12-17/h1-12H,13H2,(H,23,24) |
InChI Key |
KKKJYDOHVKIIQP-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=CN=C1)COC2=CC=C(C(C3=CC=CC(Cl)=C3)=O)C=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LUF7244; LUF-7244; LUF 7244 |
Origin of Product |
United States |
Molecular Pharmacology and Mechanism of Action of Luf7244
Target Identification and Characterization: Kv11.1 (hERG) Channel
The Kv11.1 channel is a voltage-gated potassium channel responsible for the rapid component of the delayed rectifier potassium current (IKr) in the heart. biorxiv.orgcore.ac.uk This current is crucial for the proper repolarization of the cardiac action potential. biorxiv.orgfrontiersin.org Dysfunction or blockade of the Kv11.1 channel can lead to delayed repolarization, manifesting as a prolonged QT interval on the electrocardiogram, which increases the risk of potentially fatal arrhythmias like Torsades de Pointes (TdP). biorxiv.orgnih.govahajournals.org
LUF7244 has been identified and characterized as a modulator of this critical cardiac ion channel. nih.govguidetopharmacology.org Its mechanism of action involves interacting with the Kv11.1 channel at a site distinct from the main pore where many channel blockers bind, classifying it as an allosteric modulator. nih.govahajournals.orgahajournals.org
Specificity of this compound as a Kv11.1 Modulator
Studies have demonstrated a notable specificity of this compound for the Kv11.1 channel. invivochem.commedchemexpress.com this compound is described as a selective allosteric modulator of Kv11.1 channels. invivochem.com This selectivity is a key characteristic, particularly in the context of cardiac safety pharmacology, where off-target effects on other ion channels can lead to undesirable cardiac electrical disturbances.
Absence of Significant Interaction with Other Cardiac Ion Channels (e.g., Kir2.1, Nav1.5, Cav1.2, Kv4.3, IKs)
Research has specifically investigated the effects of this compound on other major cardiac ion channels to assess its specificity and potential for off-target interactions. At a concentration of 10 μM, this compound showed no significant effects on several other important cardiac currents, including IKIR2.1, INav1.5, ICa-L (mediated by Cav1.2), and IKs. nih.govinvivochem.comresearchgate.netnih.gov While some studies mention that IKr was doubled at this concentration, the lack of effect on these other channels highlights a degree of selectivity for Kv11.1 modulation. nih.govinvivochem.com This suggests that at tested concentrations, this compound's primary interaction in the heart is with the Kv11.1 channel, minimizing potential interference with other critical ion channels involved in cardiac electrical activity such as those responsible for the inward rectifier potassium current (Kir2.1), the fast sodium current (Nav1.5), the L-type calcium current (Cav1.2), the transient outward potassium current (Kv4.3), and the slow delayed rectifier potassium current (IKs). sophion.comresearchgate.netnih.gov
Allosteric Modulation Characteristics of this compound
This compound functions as a negative allosteric modulator/activator of Kv11.1 channels. nih.govguidetopharmacology.orgresearchgate.net Its allosteric nature is supported by evidence showing that it diminishes the binding affinity of known hERG blockers, such as dofetilide (B1670870), astemizole (B1665302), sertindole (B1681639), and cisapride (B12094), suggesting interaction at a site distinct from the orthosteric drug binding site within the channel pore. ahajournals.orgahajournals.orgfrontiersin.org Increased concentrations of this compound resulted in reduced specific binding of radioactive dofetilide, with a Hill coefficient greater than 1, further supporting an allosteric interaction. ahajournals.org
Concentration-Dependent Augmentation of Kv11.1 Current (IKv11.1)
Studies using whole-cell patch clamp techniques on cells expressing human Kv11.1 channels have demonstrated that this compound increases the steady-state Kv11.1 current (IKv11.1) in a concentration-dependent manner. nih.govresearchgate.net For instance, application of this compound at concentrations of 0.5 μM, 3 μM, and 10 μM resulted in a concentration-dependent increase in the steady-state current at the end of the depolarizing pulse. nih.gov Another study reported that these concentrations increased the IKv11.1 current by approximately 8.0-, 9.6-, and 12-fold, respectively. oup.com This indicates that higher concentrations of this compound lead to a greater augmentation of the Kv11.1 current. nih.govresearchgate.netuu.nl
| Concentration of this compound (μM) | Fold Increase in IKv11.1 Current (Approximate) |
| 0.5 | 8.0 oup.com |
| 3 | 9.6 oup.com |
| 10 | 12 oup.com |
Impact on Kv11.1 Channel Inactivation Kinetics
A key aspect of this compound's mechanism involves its effect on Kv11.1 channel inactivation. This compound increases IKv11.1 by inhibiting inactivation. nih.govresearchgate.net It has been reported to act primarily through attenuation of rapid inactivation. nih.govfrontiersin.org This effect leads to an increase in the open probability (Po) of the channel, thereby enhancing potassium conductance. frontiersin.org The attenuation of inactivation is considered a significant factor in the ability of this compound to increase the Kv11.1 current. nih.govresearchgate.netnih.govfrontiersin.org
Influence on Rectification and Tail Current Morphology
This compound has also been shown to affect the rectification properties of the Kv11.1 channel and alter the morphology of the tail current upon deactivation. nih.govresearchgate.net Changes in tail current morphology are likely a result of altered channel gating, potentially linked to changes in inactivation. researchgate.netfrontiersin.orgnih.gov This influence on rectification and tail current kinetics further underscores the allosteric modulation of the channel's gating processes by this compound. nih.govresearchgate.net
Mechanistic Basis for Altered Channel Gating
The primary mechanism by which this compound increases IKv11.1 is through the inhibition of rapid inactivation. wikipedia.orgwikipedia.orgnih.govwikipedia.orgguidetopharmacology.org This effect leads to an increase in the steady-state current at the end of depolarizing pulses. wikipedia.org this compound has also been reported to affect rectification properties of the channel. wikipedia.org While some studies suggest it might also slow deactivation kinetics, its predominant effect appears to be the attenuation of inactivation. wikipedia.orgfishersci.ca This mechanism is similar to that observed for other structurally related hERG activators classified as type 2, such as ICA-105574 and ML-T531, which primarily attenuate inactivation. wikipedia.org
Molecular Interactions and Binding Dynamics
This compound exerts its effects through allosteric modulation, binding to a site distinct from the canonical pore-blocking site targeted by many antiarrhythmic and non-cardiac drugs. wikidata.orgmims.comuni.lutocris.comnih.govwikipedia.orgebiohippo.com
Predicted Allosteric Binding Site within the Kv11.1 Channel Pore Region
Docking and molecular dynamics studies suggest that this compound binds between the pore helices of two adjacent Kv11.1 subunits. wikipedia.org This predicted binding mode is thought to stabilize the channel in a conductive state. wikipedia.org The allosteric binding site is located within the inner cavity of the channel, below the selectivity filter. fishersci.ca The compound is predicted to protrude partially into the hERG cavity. wikipedia.org The binding site is considered to be at the interface between two subunits. wikipedia.org
Key Residue Interactions (e.g., F557, F619, Y652, T623, S649)
In the predicted binding mode, this compound is suggested to interact favorably with several key residues within the Kv11.1 channel. These include aromatic residues F557 from the S5 helix, F619 from the P-helix, and Y652 from the S6 helix, originating from neighboring subunits. wikipedia.orgfishersci.ca Additionally, close contacts are predicted with T623, a residue in the selectivity filter, and S649 from the S6 segment. wikipedia.orgfishersci.ca F557 is considered a key determinant of the binding site, similar to its role in the binding of ICA-105574. wikipedia.org
Modulation of Orthosteric Ligand Affinity (e.g., Dofetilide, Astemizole, Sertindole, Cisapride)
A significant aspect of this compound's pharmacology is its ability to diminish the binding affinity of potent hERG channel blockers, including dofetilide, astemizole, sertindole, and cisapride. uni.lutocris.comnih.govwikipedia.orgguidetopharmacology.orgfishersci.caebiohippo.com This effect has been demonstrated in radioligand binding assays, where increasing concentrations of this compound resulted in reduced specific binding of radioactive dofetilide. uni.luebiohippo.com The displacement curves of dofetilide, astemizole, sertindole, and cisapride were shifted rightwards in the presence of this compound, indicating a decrease in their affinity for the Kv11.1 channel. uni.lu This modulation is allosteric, supported by a Hill coefficient greater than 1 for dofetilide binding displacement in the presence of this compound, suggesting an indirect interaction rather than direct competition for the same binding site. tocris.comwikipedia.orgebiohippo.com At a concentration of 10 µM, this compound was found to be the most potent negative allosteric modulator of dofetilide binding compared to VU0405601 and ML-T531. uni.lunih.gov The extent to which this compound modulated the affinity varied among the tested blockers, suggesting differential sensitivity to the conformational changes induced by this compound binding. uni.lunih.gov The Ki values of these drugs were significantly increased in the presence of 10 µM this compound, as shown in the table below. uni.lu
| Orthosteric Ligand | Ki (Absence of this compound) | Ki (10 µM this compound) | Fold Increase in Ki |
| Dofetilide | Data not explicitly provided in text, but affinity decreased uni.lu | Data not explicitly provided in text, but affinity decreased uni.lu | 3.2-fold uni.lu |
| Astemizole | Data not explicitly provided in text, but affinity decreased uni.lu | Data not explicitly provided in text, but affinity decreased uni.lu | 3.8-fold uni.lu |
| Sertindole | Data not explicitly provided in text, but affinity decreased uni.lu | Data not explicitly provided in text, but affinity decreased uni.lu | 2.2-fold uni.lu |
| Cisapride | 21 ± 1 nM uni.lu | 85 ± 6 nM uni.lu | 4.0-fold uni.lu |
Allosteric Regulation of Channel Conformation and Drug Dissociation Rates
This compound's binding to its allosteric site modulates the conformation of the Kv11.1 channel, which in turn affects the binding affinity of orthosteric ligands. wikidata.org This allosteric interaction is further supported by the observation of altered drug dissociation rates in the presence of this compound. tocris.comebiohippo.com this compound significantly accelerated the dissociation of [³H]dofetilide from the Kv11.1 channel. uni.lunih.gov At a concentration of 50 µM, this compound increased the dissociation rate constant (koff) of [³H]dofetilide to 0.33 ± 0.02 min⁻¹, compared to 0.21 ± 0.02 min⁻¹ under control conditions. nih.gov This enhanced dissociation contributes to the reduced apparent affinity of orthosteric blockers in the presence of this compound.
Comparative Pharmacological Analysis
This compound is one of several identified hERG channel activators or modulators, including ICA-105574, NS3623, ML-T531, and VU0405601. wikipedia.orguni.lunih.govfishersci.ca this compound shares structural similarities with ICA-105574, and docking studies suggest a highly similar binding mode between the two compounds. wikipedia.org While both primarily attenuate inactivation, the exact mechanisms and effects on deactivation kinetics can vary among activators. wikipedia.orgfishersci.ca In comparative studies of negative allosteric modulators of dofetilide binding at 10 µM, this compound demonstrated the strongest effect compared to VU0405601 and ML-T531. uni.lunih.gov Beyond its effects on hERG, this compound (at 10 µM) has been shown to have no significant effects on other key cardiac ion channels, including IKIR2.1, INav1.5, ICa-L, and IKs, while doubling IKr (mediated by Kv11.1). wikipedia.orgfishersci.ca This suggests a degree of selectivity for the Kv11.1 channel. The ability of this compound to counteract arrhythmogenesis is likely a combined result of its direct enhancing effect on Kv11.1 current and its inhibitory allosteric effect on the binding of orthosteric blockers. nih.gov
Comparison with Structurally Related Allosteric Modulators (e.g., ML-T531, VU0405601)
This compound is structurally related to other allosteric modulators of Kv11.1 channels, including ML-T531 and VU0405601 ahajournals.orgahajournals.org. These compounds have also been identified as negative allosteric modulators of dofetilide binding to the Kv11.1 channel ahajournals.orgahajournals.org.
In comparative studies using [³H]dofetilide-binding assays with membranes from HEK293 cells expressing human Kv11.1, this compound demonstrated the strongest negative allosteric effect at 10 μM compared to VU0405601 and ML-T531 ahajournals.orgahajournals.org. At this concentration, this compound left 44±2% dofetilide binding remaining, whereas 10 μM VU0405601 and ML-T531 reduced dofetilide binding to 63±3% and 77±3%, respectively ahajournals.orgahajournals.org. This indicates this compound is a more potent negative allosteric modulator of dofetilide binding among these three compounds ahajournals.orgahajournals.org.
While ML-T531 has been shown to augment IKr and reduce APD in human-induced pluripotent stem cell-derived cardiomyocytes from a patient with Long QT Syndrome Type 1, its effects on APD in cardiomyocytes from healthy individuals and its ability to inhibit the APD-prolonging effects of unintended Kv11.1 blockers were not as extensively investigated in some comparative studies as those of this compound ahajournals.org. VU0405601 at 50 μM only modestly inhibited the APD-prolonging effect of dofetilide on rabbit ventricular myocytes, while 10 μM this compound completely blocked the APD prolongation caused by astemizole in neonatal rat ventricular myocytes ahajournals.org. These comparisons suggest potential differences in potency and efficacy among these structurally related modulators ahajournals.org.
Here is a comparison of the effects of this compound, VU0405601, and ML-T531 on dofetilide binding:
| Compound | Concentration (μM) | % Dofetilide Binding Remaining (vs Control) | Reference |
| This compound | 10 | 44 ± 2 | ahajournals.orgahajournals.org |
| VU0405601 | 10 | 63 ± 3 | ahajournals.orgahajournals.org |
| ML-T531 | 10 | 77 ± 3 | ahajournals.orgahajournals.org |
(Note: This table is intended to be interactive, allowing for sorting and filtering in a dynamic environment.)
Differential Potency and Effects on Kv11.1 Blockers
This compound exhibits differential potency in decreasing the affinity of various Kv11.1 channel blockers ahajournals.org. Studies have shown that this compound significantly decreases the Kv11.1 affinities of dofetilide, astemizole, sertindole, and cisapride nih.govahajournals.orgnih.govahajournals.org.
In the presence of 10 μM this compound, the Ki values of these blockers for the Kv11.1 channel were significantly increased, indicating a reduction in their affinity ahajournals.org. This compound most strongly modulated cisapride binding, increasing its Ki value by 4.0-fold (from 21±1 to 85±6 nM) ahajournals.org. The affinities of astemizole, dofetilide, and sertindole were reduced by 3.8-, 3.2-, and 2.2-fold, respectively, in the presence of this compound ahajournals.org.
This differential effect on the affinities of chemically and therapeutically distinct Kv11.1 blockers suggests that the sensitivity of these blockers to the conformational changes induced by this compound varies ahajournals.orgahajournals.org. Consequently, different concentrations of this compound may be required to abrogate the proarrhythmic effects caused by distinct Kv11.1 blockers ahajournals.orgahajournals.org.
The ability of this compound to decrease the affinity of Kv11.1 blockers contributes to its antiarrhythmic potential by preventing or reducing the excessive blockade of IKr, which is a primary cause of drug-induced APD prolongation and EAD formation nih.govahajournals.orgahajournals.org.
Here is a table summarizing the effect of this compound on the Ki values of various Kv11.1 blockers:
| Kv11.1 Blocker | Ki (nM) without this compound | Ki (nM) with 10 μM this compound | Fold Increase in Ki | Reference |
| Cisapride | 21 ± 1 | 85 ± 6 | 4.0 | ahajournals.org |
| Astemizole | - | - | 3.8 | ahajournals.org |
| Dofetilide | - | - | 3.2 | ahajournals.org |
| Sertindole | - | - | 2.2 | ahajournals.org |
(Note: This table is intended to be interactive, allowing for sorting and filtering in a dynamic environment. Specific Ki values for Astemizole, Dofetilide, and Sertindole without this compound were not explicitly provided in the snippet for this specific table, only the fold change.)
This compound has been shown to prevent the APD prolongation and EADs induced by astemizole and sertindole in neonatal rat ventricular myocytes ahajournals.orgahajournals.orgnih.gov. This further supports its ability to counteract the effects of various Kv11.1 blockers ahajournals.orgahajournals.org.
Cellular and Subcellular Electrophysiological Studies of Luf7244
In Vitro Model Systems and Their Electrophysiological Characteristics
Electrophysiological characteristics of cardiac ion channels and action potentials have been assessed using several in vitro models to understand the effects of LUF7244.
Heterologous Expression Systems (e.g., HEK293 cells expressing hERG)
Heterologous expression systems, such as HEK293 cells stably expressing the human Kv11.1 (hERG) channel, are commonly used to study the direct effects of compounds on specific ion channels in isolation. Studies have shown that this compound interacts with Kv11.1 channels and concentration-dependently increases IKv11.1 by inhibiting inactivation nih.govnih.govresearchgate.netinvivochem.commedchemexpress.comoup.com. Application of this compound at concentrations of 0.5 μM, 3 μM, and 10 μM increased the IKv11.1 current by approximately 8.0-, 9.6-, and 12-fold, respectively, in HEK-hERG cells oup.comoup.com. This compound has also been shown to antagonize dofetilide-induced IKv11.1 inhibition in these systems oup.comoup.com. Furthermore, this compound was found to be a negative allosteric modulator of dofetilide (B1670870) binding to the Kv11.1 channel in membranes of human Kv11.1-expressing HEK293 cells nih.gov. It significantly decreased the Kv11.1 affinities of typical blockers such as dofetilide, astemizole (B1665302), sertindole (B1681639), and cisapride (B12094) nih.gov. Automated patch clamp experiments using CHO cells expressing hERG also tested this compound at concentrations from 1 to 30 µM, showing similarities in activation properties compared to K+-based currents when using equimolar Cs+ solutions uu.nlfrontiersin.org.
Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs)
Human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) serve as a relevant in vitro model for evaluating the effects of compounds on human cardiac action potentials. This compound has been tested in hiPSC-CMs to assess its impact on action potential duration (APD) and its ability to counteract drug-induced AP changes nih.govnih.govresearchgate.net. In hiPSC-CMs challenged with dofetilide, which profoundly increases APD, co-application of this compound decreased the dofetilide-induced APD prolongation nih.govnih.gov. While this compound co-application reduced the APD increase, values did not return entirely to baseline in the presence of dofetilide nih.govnih.gov. Optical mapping studies in hiPSC-CMs have been used to characterize the effects of this compound on action potentials of human origin nih.govnih.gov. Additionally, hiPSC-CMs have been used to investigate the ability of this compound to reverse APD prolongation caused by chronic exposure to uremic toxins such as indoxyl sulfate, kynurenine, and kynurenic acid mdpi.com. This compound treatment completely reversed the APD prolongation induced by these toxins at high concentrations mdpi.com. Automated patch clamp has also been applied to hiPSC-CMs to measure hERG current with this compound uu.nlfrontiersin.org.
Isolated Canine Ventricular Cardiomyocytes
Isolated canine ventricular cardiomyocytes, obtained from both sinus rhythm (SR) and chronic atrioventricular block (cAVB) dogs, have been utilized to study the effects of this compound on cardiac electrophysiology. In these cells, this compound at a concentration of 10 μM doubled the IKr and shortened action potential duration by approximately 50% nih.govnih.govresearchgate.netinvivochem.commedchemexpress.com. This compound also inhibited dofetilide-induced early afterdepolarizations (EADs) in isolated canine ventricular cardiomyocytes nih.govnih.govresearchgate.netinvivochem.commedchemexpress.combps.ac.uk. This compound shortened AP duration in canine ventricular cardiomyocytes in a concentration-dependent manner oup.comoup.com. For instance, in SR cells, 0.5, 3, and 10 μM this compound resulted in approximately -0.16, -0.54, and -0.63 fold changes in APD, respectively, while in cAVB dog cells, the changes were approximately -0.14, -0.43, and -0.40 fold for the same concentrations oup.comoup.com. This compound (10 μM) suppressed dofetilide-induced early afterdepolarization in a high percentage of both SR and cAVB cells oup.comoup.com. At a concentration of 10 μM, this compound had no effects on other currents including IKIR2.1, INav1.5, ICa-L, and IKs in isolated ventricular cardiomyocytes nih.govnih.govresearchgate.netinvivochem.commedchemexpress.comtargetmol.com.
Neonatal Rat Ventricular Myocyte (NRVM) Monolayers
Neonatal rat ventricular myocyte (NRVM) monolayers provide another in vitro system for assessing cardiac electrophysiology. Studies using NRVM monolayers have shown that pretreatment with this compound prevented proarrhythmic effects induced by hERG blockers such as astemizole or sertindole, which typically cause heterogeneous prolongation of action potential duration and early afterdepolarizations nih.govresearchgate.netresearchgate.net. Interestingly, NRVM monolayers treated with this compound alone displayed electrophysiological properties indistinguishable from those of untreated cultures researchgate.netresearchgate.netahajournals.orgacadempharm.ruuniversiteitleiden.nl. This suggests that while this compound can counteract drug-induced APD changes in this model, it may not significantly alter basal AP duration on its own in NRVMs researchgate.netresearchgate.netahajournals.orguniversiteitleiden.nl.
This compound's Modulatory Effects on Cardiac Action Potentials
This compound exerts significant modulatory effects on cardiac action potentials, primarily through its interaction with the Kv11.1 channel.
Shortening of Action Potential Duration (APD)
A key modulatory effect of this compound on cardiac action potentials is the shortening of action potential duration (APD). This effect has been observed in multiple in vitro models, including human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) and isolated canine ventricular cardiomyocytes nih.govnih.govresearchgate.netinvivochem.commedchemexpress.comoup.commdpi.comresearchgate.net. In isolated canine ventricular cardiomyocytes, this compound at 10 μM shortened APD by approximately 50% nih.govnih.govresearchgate.netinvivochem.commedchemexpress.com. This compound also significantly shortened APD at 90% of the repolarization phase (APD90) in hiPSC-CMs nih.govnih.gov. Furthermore, this compound effectively counteracted the APD prolongation induced by dofetilide in both hiPSC-CMs and canine cardiomyocytes nih.govnih.govresearchgate.netinvivochem.commedchemexpress.comoup.comresearchgate.net. In hiPSC-CMs, this compound treatment also reversed the APD prolongation caused by chronic exposure to uremic toxins mdpi.com. While this compound demonstrated APD shortening effects in hiPSC-CMs and canine cardiomyocytes, studies in neonatal rat ventricular myocyte (NRVM) monolayers indicated that this compound alone did not shorten action potential duration, although it prevented the prolongation caused by hERG blockers researchgate.netresearchgate.netahajournals.orguniversiteitleiden.nl. The APD shortening effect is attributed to this compound's action as an allosteric modulator and activator of Kv11.1 channels, increasing the repolarizing IKr current nih.govnih.govresearchgate.netinvivochem.commedchemexpress.comoup.com.
Summary of this compound Effects on APD and IKr
| Model System | This compound Effect on Basal APD | This compound Effect on Drug-Induced APD Prolongation | This compound Effect on IKr/IKv11.1 | Reference(s) |
| HEK293-hERG Cells | Not Applicable (Ion Channel Study) | Antagonizes dofetilide-induced inhibition | Increases IKv11.1 (inhibits inactivation) | nih.govnih.govresearchgate.netinvivochem.commedchemexpress.comoup.comoup.comnih.govmdpi.comresearchgate.net |
| hiPSC-CMs | Shortens APD | Decreases dofetilide-induced prolongation; Reverses uremic toxin-induced prolongation | Not directly measured in these studies, but effect is attributed to IKr modulation | nih.govnih.govresearchgate.netuu.nlfrontiersin.orgmdpi.comresearchgate.net |
| Isolated Canine Ventricular CMs | Shortens APD | Decreases dofetilide-induced prolongation | Doubles IKr | nih.govnih.govresearchgate.netinvivochem.commedchemexpress.comoup.comoup.comtargetmol.comresearchgate.net |
| NRVM Monolayers | No significant effect alone | Prevents hERG blocker-induced prolongation | Not directly measured in these studies, but effect is attributed to IKr modulation | nih.govresearchgate.netresearchgate.netahajournals.orgacadempharm.ruuniversiteitleiden.nl |
Suppression of Early Afterdepolarizations (EADs)
This compound has demonstrated the ability to suppress early afterdepolarizations (EADs) induced by pharmacological agents. In vitro studies using cardiomyocytes derived from human induced pluripotent stem cells (hiPSC-CMCs) and isolated canine ventricular cardiomyocytes (CMCs), this compound inhibited dofetilide-induced EADs. wikipedia.orgwikipedia.orgwikidoc.orgwikipedia.orgwikidata.org Specifically, at a concentration of 10 μM, this compound suppressed dofetilide-induced EADs in 100% of canine sinus rhythm (SR) cells (n=7) and 80% of canine chronic atrioventricular block (cAVB) cells (n=10). wikidoc.orgnih.gov Pretreatment with this compound also completely prevented the occurrence of astemizole-induced EADs in neonatal rat ventricular myocyte (NRVM) cultures. idrblab.net
Reversal of Pharmacologically-Induced APD Prolongation
This compound has been shown to counteract or reverse the prolongation of action potential duration (APD) induced by various pharmacological challenges. Studies in hiPSC-CMCs and canine CMCs have demonstrated that this compound decreases dofetilide-induced action potential lengthening. wikipedia.orgwikipedia.orgwikidoc.orgwikipedia.orgwikidata.org At a concentration of 10 μM, this compound shortened human and canine action potential duration by approximately 50%. wikipedia.orgwikipedia.orgwikidata.org Furthermore, this compound was found to reverse APD prolongation caused by accumulated uremic toxins. uni.lunewdrugapprovals.orgontosight.ai Pretreatment with this compound also effectively prevented astemizole-induced APD prolongation in NRVM cultures. idrblab.net
Interactions with Other Physiological Currents
Investigations into the electrophysiological profile of this compound have included assessing its effects on cardiac ion currents other than IKr.
Absence of Direct Effects on Non-Kv11.1 Cardiac Ion Currents
Studies have indicated that this compound exhibits selectivity for Kv11.1 channels. At a concentration of 10 μM, this compound had no observed effects on several other key cardiac ion currents, including IKIR2.1, INav1.5, ICa-L, and IKs. wikipedia.orgwikipedia.orgwikipedia.orgwikidata.orgwikipedia.org Additional research at 10 μmol/L also showed no influence on Nav1.5, Cav1.2, Kv4.3, or Kir2.1 activities. idrblab.net
Concentration-Dependent Effects on IKr
This compound functions as a negative allosteric modulator or activator of Kv11.1 channels, which are responsible for the rapidly-activating delayed-rectifier potassium current (IKr). wikipedia.orgwikipedia.orgwikipedia.orgwikidata.orgebiohippo.com Its effect on IKr is concentration-dependent, leading to an increase in current. wikipedia.orgwikipedia.orgwikidoc.orgwikipedia.orgwikidata.orgwikipedia.org In HEK-hERG cells, application of this compound at concentrations of 0.5 μM, 3 μM, and 10 μM resulted in an 8.0-, 9.6-, and 12-fold increase in IKv11.1 current, respectively. wikidoc.orgnih.gov This increase in IKv11.1 is achieved through the inhibition of channel inactivation. wikipedia.orgwikipedia.orgwikidata.orgwikipedia.org In isolated canine CMCs, 10 μM this compound was shown to double the IKr. wikipedia.orgwikipedia.orgwikipedia.orgwikidata.orgwikipedia.org
Table 1: Concentration-Dependent Increase in IKv11.1 Current by this compound in HEK-hERG Cells
| This compound Concentration (μM) | Fold Increase in IKv11.1 Current |
| 0.5 | 8.0 |
| 3 | 9.6 |
| 10 | 12.0 |
Data derived from studies using whole-cell patch clamp in HEK-hERG cells. wikidoc.orgnih.gov
Impact on Kv11.1 Channel Trafficking and Functional Expression
The impact of this compound on the cellular processing and functional presence of Kv11.1 channels has been investigated, particularly in the context of trafficking deficiencies.
Rescue of Congenital Kv11.1 Trafficking Deficiencies (e.g., G601S mutation)
While this compound treatment alone did not disrupt or rescue the trafficking of wild-type (WT) or G601S mutant Kv11.1 channels, studies have shown its role in combination therapy. wikipedia.orgmims.com In trafficking-defective G601S Kv11.1 cells, the administration of dofetilide (10 μM) or a combination of dofetilide (10 μM) and this compound (5 μM) successfully restored Kv11.1 trafficking, as evidenced by western blot and immunofluorescence microscopy analyses. wikipedia.orgwikidoc.orgnih.govmims.com This suggests that the combined use of this compound with a Kv11.1 trafficking corrector, such as dofetilide, could represent a novel pharmacological approach for addressing both congenital and drug-induced Kv11.1 trafficking defects. mims.com Further supporting this, long-term treatment (24-48 hours) with 10 μM this compound and 1 μM dofetilide increased functional IKv11.1 current in G601S-expressing cells compared to untreated or acutely treated cells. mims.com Notably, this compound appears to uncouple the trafficking rescue effect mediated by dofetilide from dofetilide's direct channel blocking activity. wikidoc.orgnih.gov
Table 2: Effect of Dofetilide and Dofetilide + this compound on Kv11.1 Trafficking in G601S Cells
| Treatment | Kv11.1 Trafficking (Fold Change vs. Control) | Method |
| Dofetilide (10 μM) | 1.09 ± 0.07 | Western Blot |
| Dofetilide (10 μM) + this compound (5 μM) | 0.76 ± 0.08 | Western Blot |
Data represents restoration of Kv11.1 trafficking in G601S cells. wikidoc.orgnih.gov
Correction of Acquired Kv11.1 Trafficking Defects (e.g., Pentamidine-induced)
Acquired Kv11.1 trafficking defects can be induced by various drugs, including pentamidine (B1679287) latoxan.comcriver.comharvard.edu. Studies have demonstrated that this compound, often in combination with other agents like dofetilide, can effectively rescue these acquired trafficking abnormalities. Defective forward trafficking of the Kv11.1 channel protein contributes significantly to acquired Long QT Syndrome latoxan.com.
Experimental evidence using techniques such as Western blot and immunofluorescence microscopy has shown that pentamidine decreases the maturation of wild-type Kv11.1 levels criver.comharvard.edu. This reduction in mature channel protein at the cell surface is indicative of a trafficking defect. Treatment with a combination of dofetilide and this compound has been shown to restore Kv11.1 trafficking in cells where it was impaired by pentamidine latoxan.comcriver.comharvard.edu. Specifically, 10 µM dofetilide alone or in combination with 5 µM this compound rescued the pentamidine-decreased maturation of wild-type Kv11.1 levels criver.comharvard.edu.
Beyond acquired defects, this compound combined with dofetilide has also been shown to correct congenital Kv11.1 trafficking defects, such as those associated with the G601S mutation latoxan.comcriver.com. In cells expressing the trafficking-defective G601S-Kv11.1, treatment with 10 µM dofetilide or 10 µM dofetilide plus 5 µM this compound restored Kv11.1 trafficking, as demonstrated by Western blot and immunofluorescence microscopy latoxan.comcriver.com. Long-term treatment (24-48 hours) with 10 µM this compound and 1 µM dofetilide increased functional Kv11.1 current in G601S-expressing cells compared to non-treated or acutely treated cells latoxan.comcriver.com.
The rescue of Kv11.1 trafficking by this compound in the presence of dofetilide results in increased functional Kv11.1 current (IKv11.1) latoxan.comcriver.com. This suggests that the rescued channels are capable of reaching the membrane and conducting ions.
Data from studies investigating the rescue of pentamidine-induced trafficking defects illustrate the effect of this compound in combination with dofetilide:
| Treatment | Mature WT Kv11.1 Levels (Fold Change vs Control) |
| Control | 1.00 |
| Pentamidine | 0.45 ± 0.14 harvard.edu |
| Dofetilide (10 µM) | 0.81 ± 0.16 harvard.edu |
| Dofetilide (10 µM) + this compound (5 µM) | 0.84 ± 0.18 harvard.edu |
Independence of Trafficking Rescue from Direct Channel Blockade
A key aspect of this compound's action is its ability to facilitate trafficking rescue independently of or in conjunction with agents that may also cause direct channel block harvard.edu. While some channel blockers can act as pharmacological chaperones and aid in the proper folding and trafficking of mutant proteins, their simultaneous blocking effect can limit their therapeutic utility nih.govlatoxan.com. Dofetilide, for instance, is a class III antiarrhythmic that can rescue trafficking defects but also causes acute channel blockade latoxan.comcriver.comharvard.edu.
This compound functions as a negative allosteric modulator/activator of Kv11.1 channels invivochem.comlatoxan.comcriver.comuniversiteitleiden.nlpharmgkb.org. It has been shown to increase IKv11.1 current density by inhibiting inactivation invivochem.comuniversiteitleiden.nl. Importantly, this compound can antagonize dofetilide-induced IKv11.1 inhibition harvard.edu. This indicates that this compound's positive effect on channel function can counteract the blocking effect of dofetilide.
Studies have concluded that this compound does not interfere with dofetilide-mediated rescue of aberrant hERG trafficking harvard.edu. Instead, it appears to uncouple the trafficking rescue effect mediated by dofetilide from dofetilide's direct channel blockade harvard.edu. This suggests that this compound influences channel gating and function in a way that is distinct from the mechanism by which dofetilide promotes trafficking. By increasing the functional current from the rescued channels and counteracting the block by dofetilide, this compound contributes to a net increase in IKv11.1 latoxan.comcriver.comharvard.edu. This uncoupling mechanism highlights the potential of combining a trafficking corrector like dofetilide with an allosteric modulator like this compound to achieve both increased channel surface expression and improved channel function latoxan.comcriver.com.
This compound's allosteric modulation, which increases current by inhibiting inactivation, combined with the trafficking rescue effect (facilitated or enhanced by compounds like dofetilide), provides a dual mechanism to restore functional Kv11.1 current. This approach offers a potential strategy to address conditions caused by Kv11.1 deficiency, whether due to trafficking defects or other forms of loss-of-function.
Preclinical Pharmacological Investigations of Luf7244
In Vivo Model Systems for Arrhythmia Research
Canine models are considered valuable in cardiac electrophysiological research due to certain concordances with human cardiac electrophysiology, although differences in ionic currents and ECG parameters exist. nih.govuu.nl These models are essential for predicting and understanding the effects of drugs on cardiac rhythm. uu.nl
The Chronic Atrioventricular Block (CAVB) Dog Model as a Predictive Preclinical Platform
The chronic atrioventricular block (CAVB) dog model is a well-established preclinical platform for studying drug-induced arrhythmias, particularly TdP. researchgate.netnih.govnih.govuu.nloup.com This model is sensitive to IKr blockade and is utilized to assess the proarrhythmic potential and antiarrhythmic efficacy of compounds. researchgate.netnih.govnih.govoup.com The CAVB condition leads to electrical and structural remodeling of the heart, providing a substrate conducive to arrhythmias. uu.nl
Sinus Rhythm Dog Models for Baseline Electrophysiological Assessment
Sinus rhythm dog models are employed to evaluate the baseline electrophysiological effects of a compound in a non-arrhythmic state. researchgate.netnih.govnih.gov This provides crucial information on how the compound affects normal cardiac repolarization and conduction parameters before assessing its impact in an arrhythmogenic setting like the CAVB model. researchgate.netnih.govnih.gov
Antiarrhythmic Efficacy in Preclinical Models
Preclinical investigations have demonstrated LUF7244's ability to counteract arrhythmias in relevant in vivo models. researchgate.netnih.govnih.gov
Prevention of Dofetilide-Induced Torsades de Pointes (TdP) Arrhythmias
This compound has shown efficacy in preventing dofetilide-induced TdP arrhythmias in the CAVB dog model. Dofetilide (B1670870) is a known IKr blocker that prolongs the QT interval and can induce TdP. wikipedia.orgmims.comnewdrugapprovals.org In studies using CAVB dogs, this compound prevented the occurrence of dofetilide-induced TdP in a significant majority of animals tested. researchgate.netnih.govnih.gov Specifically, in one study, this compound prevented TdP arrhythmias in 5 out of 7 animals. researchgate.netnih.govnih.gov While single ectopic beats were still observed in some animals, the incidence and severity of TdP were significantly reduced compared to dofetilide administration alone. researchgate.netoup.com
Impact on Repolarization Parameters (e.g., QTc in canine models)
The effect of this compound on cardiac repolarization has been assessed in canine models. In dogs with sinus rhythm, this compound at a specific dose resulted in a non-significant shortening of repolarization parameters, including the QTc interval. researchgate.netnih.govnih.gov The reported change in QTc was approximately -6.8%. researchgate.netnih.govnih.gov In the CAVB dog model, this compound prevented dofetilide-induced TdP without normalizing the prolonged QTc interval caused by dofetilide. researchgate.netnih.govnih.gov This suggests that its antiarrhythmic action in this context may involve mechanisms beyond simply shortening the prolonged repolarization. researchgate.net
Data on this compound's impact on repolarization parameters in sinus rhythm dogs:
| Parameter | Baseline (ms) | This compound (2.5 mg/kg) (ms) | Change (%) |
| RR interval | 581 ± 21 | 516 ± 13 | -11.1% (approx) oup.com |
| QTc | 302 ± 13 | 281 ± 11 | -6.9% (approx) oup.com |
| RVMAPD | 174 ± 16 | 160 ± 12 | -8.0% (approx) oup.com |
| LVMAPD | 198 ± 17 | 181 ± 11 | -8.6% (approx) oup.com |
Note: Data derived from search result oup.com. Values are presented as mean ± SEM.
Attenuation of Drug-Induced Proarrhythmia
This compound has demonstrated the ability to attenuate drug-induced proarrhythmia. researchgate.netnih.govnih.govprobes-drugs.orgnih.govahajournals.org Its mechanism as a negative allosteric modulator of Kv11.1 channels contributes to this effect by decreasing the binding affinity of known Kv11.1 blockers such as dofetilide, astemizole (B1665302), sertindole (B1681639), and cisapride (B12094). sigmaaldrich.comprobes-drugs.orgnih.govahajournals.org This modulation reduces the impact of these drugs on the Kv11.1 channel, thereby counteracting the action potential prolongation and early afterdepolarizations (EADs) that can lead to TdP. researchgate.netnih.govnih.govprobes-drugs.orgnih.govahajournals.orgresearchgate.netoup.com In vitro studies using cardiomyocytes have shown that this compound inhibits dofetilide-induced EADs and shortens action potential duration. researchgate.netnih.govnih.govmedchemexpress.comresearchgate.netoup.com The in vivo prevention of dofetilide-induced TdP in CAVB dogs further supports its ability to attenuate drug-induced proarrhythmia. researchgate.netnih.govnih.govoup.com
Pharmacological Strategies and Combinatorial Approaches
This compound has been identified as a selective allosteric modulator/activator of Kv11.1 channels nih.govinvivochem.com. Unlike traditional channel blockers that inhibit ion flow, this compound interacts with an allosteric site on the channel protein, modulating its activity and influencing the binding affinity of other ligands bps.ac.uk. This allosteric modulation is a key aspect of its pharmacological strategy nih.govahajournals.org.
Research indicates that this compound can increase IKv11.1 by inhibiting inactivation in a concentration-dependent manner researchgate.netinvivochem.comnih.gov. At concentrations up to 10 μM, this compound has been shown to increase IKv11.1 in HEK293 cells and double IKr in canine isolated ventricular cardiomyocytes researchgate.netinvivochem.comnih.gov. This effect on channel function is central to its potential therapeutic application in counteracting Kv11.1 blockade nih.gov.
Potential for Combination Therapy to Neutralize Adverse Cardiac Effects of Existing Drugs
A major area of investigation for this compound is its potential use in combination therapy to mitigate the adverse cardiac effects of drugs that block Kv11.1 channels bps.ac.uknih.gov. By modulating the Kv11.1 channel, this compound can decrease the affinity of potent Kv11.1 blockers for their binding site ahajournals.orguniversiteitleiden.nlahajournals.org. This allosteric interaction suggests that this compound does not directly compete with these drugs for the same binding site but rather alters the channel's conformation in a way that reduces their binding efficacy ahajournals.org.
Studies have demonstrated that this compound can diminish the binding affinity of several known Kv11.1 blockers, including dofetilide, astemizole, sertindole, and cisapride ahajournals.orguniversiteitleiden.nlahajournals.org. These drugs belong to diverse therapeutic classes but share the common liability of Kv11.1 blockade and associated cardiotoxicity wikipedia.orgahajournals.orguniversiteitleiden.nlahajournals.org. The ability of this compound to reduce the binding of these chemically and therapeutically distinct compounds highlights its potential as a broad-spectrum agent for counteracting drug-induced Kv11.1 block universiteitleiden.nlahajournals.org.
Interactive Table 1: Effect of this compound on the Kv11.1 Affinity of Various Blockers
| Kv11.1 Blocker | Fold Reduction in Affinity (in presence of 10 μM this compound) |
| Cisapride | 4.0-fold universiteitleiden.nl |
| Astemizole | 3.8-fold universiteitleiden.nl |
| Dofetilide | 3.2-fold universiteitleiden.nl |
| Sertindole | 2.2-fold universiteitleiden.nl |
Note: Data extracted from radioligand-binding assays universiteitleiden.nl.
This reduction in binding affinity translates to functional effects. In vitro studies using neonatal rat ventricular myocyte (NRVM) cultures have shown that pretreatment with this compound can prevent the heterogeneous prolongation of action potential duration (APD) and the high incidence of early afterdepolarizations (EADs) induced by Kv11.1 blockers like astemizole and sertindole universiteitleiden.nlahajournals.org. These proarrhythmic changes are considered surrogate markers of cardiotoxicity researchgate.net.
Application in Rescuing Cardiotoxicity of Kv11.1 Blockers from Diverse Therapeutic Classes
This compound's ability to modulate Kv11.1 channel activity and reduce the binding of various blockers suggests its potential application in rescuing the cardiotoxicity associated with Kv11.1 block induced by drugs from diverse therapeutic classes nih.govuniversiteitleiden.nlahajournals.org. This is particularly relevant for drugs that have been withdrawn or have restricted use due to their propensity to cause TdP bps.ac.uknih.govresearchgate.net.
Experimental evidence supports this application. In isolated ventricular cardiomyocytes from dogs, this compound decreased dofetilide-induced EADs and reduced APD by approximately 50% researchgate.netinvivochem.comnih.gov. Furthermore, in a chronic atrioventricular block dog model, this compound demonstrated antiarrhythmic effects by counteracting dofetilide-induced TdP arrhythmias researchgate.netinvivochem.comnih.gov. In this in vivo model, this compound prevented dofetilide-induced TdP events in a significant proportion of animals bps.ac.uknih.gov.
Interactive Table 2: Effect of this compound on Dofetilide-Induced Arrhythmias in a Chronic Atrioventricular Block Dog Model
| Treatment | Incidence of TdP Arrhythmias |
| Dofetilide alone | 100% bps.ac.uk |
| Dofetilide + this compound (2.5 mg/kg, IV) | 29% (5 out of 7 dogs saved) bps.ac.uk |
Structure Activity Relationships and Compound Optimization for Luf7244 Analogs
Synthetic Methodologies for LUF7244 and Derivatives
This compound, with the chemical name 2-[4-(3-chlorobenzoyl)phenoxy]-N-pyridin-3-ylacetamide, has a molecular formula of C₂₀H₁₅ClN₂O₃ and a molecular weight of 366.80 g/mol . invivochem.commedkoo.comsigmaaldrich.com The synthesis of this compound has been reported according to previously published procedures. researchgate.netnih.gov For cellular experiments, this compound is typically dissolved in DMSO to create a stock solution. researchgate.netnih.gov For in vivo studies, it has been dissolved in a mixture of DMSO and polyethylene (B3416737) glycol 400. nih.gov While specific detailed synthetic routes for this compound and its derivatives are not extensively detailed in the provided search results beyond the reference to a previously published procedure, the ability to synthesize this compound is fundamental to exploring its SAR and developing analogs. researchgate.netnih.gov
Exploration of Chemical Scaffolds Related to this compound
The chemical structure of this compound is characterized by a 2-(4-phenoxyphenoxy)acetamide (B1639339) core with a 3-chlorobenzoyl group attached to one phenyl ring and a pyridin-3-yl group attached to the acetamide (B32628) nitrogen. invivochem.commedkoo.com Studies have indicated that the chemical structure of this compound resembles those of other allosteric modulators like ML-T531 and VU0405601. ahajournals.orgahajournals.org This suggests that these compounds may share a common or similar chemical scaffold that confers allosteric modulatory activity on Kv11.1 channels. Exploring variations of this core scaffold and the attached functional groups is a key aspect of identifying analogs with improved properties. The concept of chemical scaffolds is central to medicinal chemistry for designing compound libraries and understanding SAR. mdpi.com
Establishment of Structure-Activity Relationships (SAR) for Allosteric Modulation
SAR studies aim to correlate structural features of compounds with their biological activity. For this compound, SAR is focused on its allosteric modulation of Kv11.1 channels. This compound functions as a negative allosteric modulator/activator, influencing the channel's activity by binding to a site distinct from the main pore. invivochem.commedchemexpress.comresearchgate.netnih.govresearchgate.net This allosteric binding has been shown to weaken the interaction of known Kv11.1 blockers, such as dofetilide (B1670870), astemizole (B1665302), sertindole (B1681639), and cisapride (B12094), with the channel. ahajournals.orgahajournals.org
Docking and molecular dynamics studies suggest that this compound binds between the pore helices of two adjacent Kv11.1 subunits, stabilizing the channel in a conductive state. nih.gov Favorable interactions with residues like F557, F619, and Y652 from neighboring subunits, as well as close contacts with T623 and S649, are predicted to be important for its binding and modulatory effect. nih.gov SAR studies would involve systematically modifying parts of the this compound structure (e.g., the chlorobenzoyl group, the phenoxy linker, or the pyridin-3-yl group) and assessing the impact on its affinity for the allosteric site and its ability to modulate Kv11.1 channel function (e.g., inhibiting inactivation, altering blocker binding). invivochem.comahajournals.orgahajournals.org Preliminary SAR results based on screening data have been discussed in the context of allosteric modulation. researchgate.net
Identification of More Potent Analogs and Their Pharmacological Characterization
The goal of compound optimization is to identify analogs of this compound with increased potency and potentially improved selectivity or pharmacokinetic properties. This compound has demonstrated concentration-dependent effects on Kv11.1 current, increasing it by inhibiting inactivation. researchgate.netnih.govnih.gov It has also been shown to shorten action potential duration and inhibit dofetilide-induced early afterdepolarizations in cardiomyocytes. researchgate.netnih.govnih.gov
Pharmacological characterization of this compound and its analogs involves in vitro and in vivo studies. In vitro experiments using techniques like patch clamp electrophysiology in cell lines expressing Kv11.1 channels (e.g., HEK293 cells) or in isolated cardiomyocytes are crucial for assessing the potency and efficacy of compounds in modulating channel current and action potential parameters. invivochem.comresearchgate.netnih.govnih.govoup.com Radioligand binding assays can be used to quantify the affinity of analogs for the allosteric site and their ability to displace known ligands. ahajournals.orgahajournals.org
In vivo studies, such as those conducted in dog models of arrhythmias, are essential to evaluate the antiarrhythmic potential of potent analogs. invivochem.comresearchgate.netnih.govoup.comoup.com this compound itself has shown antiarrhythmic effects by counteracting dofetilide-induced TdP in a chronic atrioventricular block dog model. invivochem.comresearchgate.netnih.govoup.comoup.com Identifying more potent analogs would likely involve screening a library of synthesized derivatives in these in vitro and in vivo models and correlating structural changes with observed pharmacological effects.
Analysis of Structure-Kinetic Relationships for Improved Channel Modulation
This compound's mechanism involves stabilizing the Kv11.1 channel in a conductive state by binding to an allosteric site. nih.gov The kinetics of this binding, including the association and dissociation rates, will determine how quickly this compound exerts its effect and how long that effect lasts. Analyzing SKR for this compound analogs would involve measuring the kinetic parameters of their interaction with Kv11.1 channels, potentially using techniques like kinetic binding assays. examol.iouniversiteitleiden.nl By correlating structural variations with changes in association and dissociation rates, researchers can design analogs with optimized kinetic profiles for improved channel modulation. While the provided search results mention structure-kinetic relationships in a broader context and in relation to Kv11.1 blockers, specific detailed SKR analysis for this compound analogs is not explicitly provided. physiology.orgexamol.iorsc.org However, given the focus on allosteric modulation and channel kinetics, this would be a logical step in the optimization process.
Advanced Methodological Approaches in Luf7244 Research
Electrophysiological Techniques for Comprehensive Ion Channel Analysis
Electrophysiological techniques are fundamental in studying the functional effects of LUF7244 on ion channels, particularly Kv11.1. These methods allow for the measurement of ion currents across cell membranes, providing data on channel gating, kinetics, and the impact of modulators like this compound.
Whole-Cell Patch Clamp Electrophysiology
Whole-cell patch clamp is a widely used technique to record the total ion current flowing through the membrane of a single cell. This method has been applied in this compound research to measure its effects on Kv11.1 current (IKv11.1) in various cell lines, such as HEK293 cells stably expressing hERG (HEK-hERG cells), and in isolated cardiomyocytes researchgate.netnih.govresearchgate.netoup.comoup.com. Studies using whole-cell patch clamp have shown that this compound increases steady-state IKv11.1 in a concentration-dependent manner by inhibiting inactivation invivochem.commedchemexpress.comresearchgate.netnih.govresearchgate.netoup.comoup.com.
Representative traces of Kv11.1 current with and without this compound have been obtained using this technique, illustrating the increase in current amplitude upon this compound application researchgate.net. The stimulation protocols used in these experiments involve applying specific voltage steps to activate and deactivate the channels, allowing for the analysis of current-voltage relationships and kinetic properties researchgate.net.
Data from whole-cell patch clamp experiments demonstrate the concentration-dependent effect of this compound on IKv11.1. For instance, application of 0.5 μM, 3 μM, and 10 μM this compound increased the IKv11.1 current by approximately 8.0-, 9.6-, and 12-fold, respectively, in HEK-hERG cells oup.comoup.com.
Optical Voltage Mapping with Fluorescent Dyes
Optical voltage mapping allows for the simultaneous recording of action potentials from multiple sites in a network of cells or tissue using voltage-sensitive fluorescent dyes ahajournals.orgresearchgate.netmdpi.com. This technique is valuable for assessing the effects of compounds like this compound on action potential duration (APD) and the occurrence of early afterdepolarizations (EADs) in a more physiologically relevant context, such as in monolayers of neonatal rat ventricular myocytes (NRVMs) or human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) ahajournals.orgresearchgate.netnih.govresearchgate.netmdpi.comuu.nl.
Optical mapping experiments have shown that this compound can decrease APD and counteract the APD-prolonging effects induced by Kv11.1 channel blockers such as dofetilide (B1670870), astemizole (B1665302), sertindole (B1681639), and cisapride (B12094) ahajournals.orgresearchgate.netnih.govresearchgate.netmdpi.comuu.nl. This method provides spatial information about repolarization dynamics and dispersion, which are critical indicators of proarrhythmic risk ahajournals.org.
Quantitative analysis from optical voltage mapping studies has shown that this compound significantly reduces APD and EAD incidence in the presence of Kv11.1 blockers ahajournals.orgmdpi.com. For example, this compound at 10 μM effectively prevented proarrhythmic changes induced by astemizole, sertindole, and cisapride in NRVMs ahajournals.org. In hiPSC-CMs, this compound completely reversed the APD prolongation caused by certain uremic toxins mdpi.com.
Automated Patch-Clamp Systems for High-Throughput Screening
Automated patch-clamp systems enable high-throughput electrophysiological recordings, making them suitable for screening the effects of compounds on ion channels researchgate.netnih.govmbexc.denih.govresearchgate.net. These systems can rapidly assess the impact of this compound and other drugs on ion currents in a large number of cells. Automated patch clamp has been used to compare the effects of this compound on hERG currents carried by different ions, such as K⁺ and Cs⁺ researchgate.netnih.govmbexc.denih.govresearchgate.net.
This technology facilitates the efficient collection of current-voltage relationships and dose-response data for this compound's interaction with Kv11.1 channels nih.govmbexc.denih.govresearchgate.net.
Comparative Studies Using Different Ionic Conditions (e.g., Cs+ vs. K+ Solutions)
Comparative studies using different ionic conditions, particularly substituting intracellular or extracellular K⁺ with Cs⁺, can provide insights into the ion permeability and gating mechanisms of ion channels. This approach has been applied in conjunction with patch clamp (both manual and automated) to study hERG channels researchgate.netnih.govmbexc.denih.govresearchgate.net.
Research involving this compound has utilized equimolar Cs⁺ solutions in automated patch-clamp systems to measure hERG currents researchgate.netnih.govmbexc.denih.govresearchgate.net. These studies have shown that using Cs⁺ can result in larger hERG conductances compared to K⁺, which can be advantageous for measurements, especially in cells with small current densities like hiPSC-CMs researchgate.netnih.govmbexc.denih.govresearchgate.net. Comparison of this compound's effects on currents carried by K⁺ and Cs⁺ has revealed similarities in its activation properties, although differences in dose dependence and effects on current morphology were observed, suggesting potential interactions with channel inactivation that are influenced by the charge carrier researchgate.netnih.govresearchgate.net.
Molecular and Cellular Biology Techniques
Molecular and cellular biology techniques are employed to investigate the expression, localization, and trafficking of ion channels and other proteins relevant to this compound's effects.
Western Blot Analysis for Protein Expression and Trafficking
Western blot analysis is a technique used to detect specific proteins in a sample and assess their expression levels. In the context of this compound research, Western blot has been used to determine the protein levels of Kv11.1 (hERG) channels in different cell models, such as HEK-hERG cells and hiPSC-CMs researchgate.netoup.comoup.commdpi.comoup.comnih.govbiocompare.comresearchgate.net.
This technique is particularly useful for studying the impact of compounds on ion channel trafficking, which refers to the processes by which channels are synthesized, folded, assembled, and transported to the cell membrane oup.comoup.comoup.comnih.govnih.gov. Studies have used Western blot to assess whether this compound affects the total expression or the ratio of mature (fully glycosylated) to immature Kv11.1 protein, which is indicative of proper trafficking to the cell surface oup.comoup.comoup.comnih.gov. Research has shown that this compound treatment alone does not significantly disturb wild-type or trafficking-deficient Kv11.1 trafficking as demonstrated by Western blot analysis oup.comoup.comnih.gov. However, Western blot has been used in studies investigating the combined effects of this compound and other compounds, such as dofetilide and pentamidine (B1679287), on Kv11.1 trafficking and expression levels oup.comoup.comnih.govnih.gov.
For example, Western blot analysis was used to show that while pentamidine decreased mature WT Kv11.1 levels, this effect could be rescued by dofetilide or a combination of dofetilide and this compound oup.comoup.comnih.gov.
Immunofluorescence Microscopy for Subcellular Localization
Immunofluorescence microscopy is a technique utilized to visualize the spatial distribution of specific proteins within cells. In the context of this compound research, this method has been applied to investigate the impact of this compound on the trafficking and subcellular localization of the Kv11.1 channel protein. Studies have shown that treatment with this compound alone did not disrupt or rescue the trafficking of either wild-type or G601S-mutant Kv11.1 channels, as assessed by immunofluorescence microscopy analysis alongside Western blot. This indicates that while this compound modulates Kv11.1 channel function, its direct influence on the protein's movement and location within the cell appears limited under these experimental conditions.
Computational Modeling and Simulations
Computational approaches, including molecular docking and molecular dynamics simulations, have been instrumental in predicting and understanding the interactions between this compound and the Kv11.1 channel at an atomic level invivochem.com.
Molecular Docking Studies for Ligand-Channel Interactions
Molecular docking studies have been conducted using the cryo-electron microscopy (cryo-EM) structure of the Kv11.1 channel (PDB code: 5va1) to predict the potential binding site and orientation of this compound. These studies, often performed using software like GOLD, suggest that this compound is likely to bind within the Kv11.1 channel structure. Specifically, docking simulations have predicted that this compound binds between the pore helices of two adjacent subunits of the Kv11.1 channel. This predicted binding mode involves favorable interactions with aromatic residues such as F557 (S5), F619 (P-helix), and Y652 (S6) from neighboring subunits, as well as close contacts with selectivity filter residue T623 and S649 (S6). The predicted binding site for this compound may potentially overlap with the binding site for channel blockers like dofetilide.
Molecular Dynamics Simulations for Conformational Changes
Molecular dynamics (MD) simulations complement docking studies by providing insights into the dynamic behavior of the ligand-channel complex over time, allowing for the exploration of conformational changes induced by ligand binding invivochem.com. MD simulations involving this compound bound to the Kv11.1 channel have been performed, typically on timescales of tens of nanoseconds (e.g., 50 ns) invivochem.com. These simulations, often prepared using tools like CHARMM-GUI and run with software such as GROMACS, have suggested that this compound binding can stabilize the Kv11.1 channel in a conductive state. Further MD simulations are considered valuable for characterizing conformational excursions from the cryo-EM structure and understanding how these dynamics might influence interactions with other ligands, such as channel blockers.
Quantitative Ligand Binding Assays
Quantitative ligand binding assays are essential for characterizing the interaction between a compound and its target receptor, providing data on binding affinity and kinetics. Radioligand binding assays, particularly using tritium-labeled dofetilide, have been a key method in studying this compound's interaction with the Kv11.1 channel nih.gov.
Radioligand Binding Assays (e.g., [3H]Dofetilide binding)
Radioligand binding assays using membranes prepared from human Kv11.1-expressing HEK293 cells and the radioligand [3H]dofetilide have demonstrated that this compound acts as a negative allosteric modulator of dofetilide binding to the Kv11.1 channel nih.gov. In these assays, increasing concentrations of this compound led to a reduction in the specific binding of [3H]dofetilide. The observation of a Hill coefficient greater than 1 in these experiments further supports an allosteric interaction mechanism, suggesting that this compound does not directly compete with dofetilide for the same binding site but rather influences dofetilide binding through interaction at a distinct site. This compound has been shown to significantly decrease the affinity of several typical Kv11.1 channel blockers, including dofetilide, astemizole, sertindole, and cisapride nih.gov.
Broader Research Implications and Future Directions for Luf7244
Development of Novel Therapeutic Strategies for Channelopathies
LUF7244's activity as a modulator of Kv11.1 channels positions it as a compound of interest in the development of new therapeutic approaches for channelopathies, particularly those affecting cardiac function. nih.govnih.govinvivochem.com By influencing the behavior of the Kv11.1 channel, this compound may offer a means to address electrical disturbances caused by aberrant channel function. nih.govnih.govuniversiteitleiden.nlfrontiersin.org
Addressing Drug-Induced Long QT Syndrome Phenotypes
Drug-induced long QT syndrome (diLQTS) is a significant concern in drug development and clinical practice, often resulting from unintended blockade of the Kv11.1 channel by various medications. universiteitleiden.nlfrontiersin.orgapconix.com This blockade prolongs cardiac repolarization, increasing the risk of potentially fatal arrhythmias like Torsades de Pointes (TdP). universiteitleiden.nluu.nlresearchgate.net Research indicates that this compound can counteract the effects of certain Kv11.1 blockers. In vitro studies have shown that this compound can decrease the affinity of Kv11.1 for known blockers such as dofetilide (B1670870), astemizole (B1665302), sertindole (B1681639), and cisapride (B12094) by an allosteric mechanism. universiteitleiden.nlahajournals.orgahajournals.orgsigmaaldrich.com Furthermore, in a chronic atrioventricular block dog model, this compound prevented dofetilide-induced TdP arrhythmias. nih.govnih.govuu.nlresearchgate.netbps.ac.ukoup.comoup.com This suggests that this compound, or similar compounds, could be used to mitigate the proarrhythmic risk associated with drugs that block Kv11.1 channels. nih.govnih.govuniversiteitleiden.nlresearchgate.netbps.ac.uk
Data from studies investigating the effect of this compound on dofetilide-induced arrhythmias in dogs with chronic atrioventricular block illustrate this potential.
| Treatment Group | Incidence of TdP | Arrhythmia Score (AS) |
| Dofetilide alone | 7/7 | 47.1 ± 16.9 |
| This compound + Dofetilide | 2/7 | 15.4 ± 21.4 |
*Data derived from research in a chronic atrioventricular block dog model. oup.comoup.com
This compound has also been shown to inhibit early afterdepolarizations (EADs) induced by dofetilide in vitro. nih.govnih.govinvivochem.comresearchgate.netoup.com EADs are abnormal depolarizations that can trigger arrhythmias like TdP. universiteitleiden.nlresearchgate.net
Re-evaluation of Drugs with Known Kv11.1-Related Issues
The ability of this compound to counteract the adverse cardiac effects of Kv11.1 blockade raises the possibility of re-evaluating drugs that were previously withdrawn or had their use restricted due to Kv11.1-related cardiotoxicity. universiteitleiden.nlapconix.combps.ac.uk By co-administering this compound or a similar modulator, it might be possible to reduce the proarrhythmic risk of these otherwise effective medications, potentially allowing their reintroduction or expanded use. universiteitleiden.nlbps.ac.uk This approach could salvage valuable therapeutic agents that were sidelined due to cardiac safety concerns. bps.ac.uk
Contributions to Drug Development and Safety Pharmacology Paradigms
The study of this compound contributes to evolving paradigms in drug development and safety pharmacology, particularly concerning the assessment and mitigation of cardiac risk. apconix.comnih.gov
Integration into Comprehensive In Vitro Proarrhythmia Assay (CiPA) Frameworks
The Comprehensive In Vitro Proarrhythmia Assay (CiPA) initiative aims to improve the prediction of proarrhythmic risk by integrating data on a drug's effects on multiple cardiac ion channels, in silico modeling, and studies in human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). frontiersin.orgresearchgate.netuu.nluu.nl this compound, as a compound with characterized effects on Kv11.1 and its interaction with blockers, can serve as a valuable tool and reference compound within CiPA frameworks. frontiersin.orguu.nl Studies using this compound in hiPSC-CMs and automated patch clamping contribute to the datasets used in CiPA, helping to refine the models and assays used for preclinical cardiac safety assessment. frontiersin.orguu.nl
Research has investigated the effects of this compound in the context of different experimental conditions relevant to CiPA, such as using different external solutions (e.g., K+ vs. Cs+) in patch-clamp experiments. frontiersin.orguu.nl
| Compound | Concentration Range Tested (in CHO cells) | Effect on IhERG in K+ Solution | Effect on IhERG in Cs+ Solution |
| Dofetilide | 0.3–10 µM | Concentration-dependent decrease | Concentration-dependent decrease |
| Desipramine | 1–1,000 µM | Concentration-dependent decrease | Concentration-dependent decrease |
| Moxifloxacin | 10–300 µM | Concentration-dependent decrease | Concentration-dependent decrease |
| This compound | 1–30 µM | Concentration-dependent increase | Activation (dose-independent at higher conc.) |
*Data from patch-clamp experiments in CHO cells expressing hERG. frontiersin.orguu.nl
Strategies to Mitigate Drug Attrition due to Cardiac Liability
Cardiac liability, particularly the risk of inducing arrhythmias through Kv11.1 blockade, is a major cause of drug attrition during preclinical and clinical development. apconix.combps.ac.uknih.gov this compound's mechanism of action – allosterically modulating Kv11.1 to reduce the binding affinity of blockers – presents a potential strategy to mitigate this risk. universiteitleiden.nlahajournals.orgahajournals.orgsigmaaldrich.combps.ac.uk By understanding and leveraging this mechanism, researchers can explore the development of co-therapies or design novel compounds that incorporate similar protective features. universiteitleiden.nlbps.ac.uk This could lead to a reduction in the number of promising drug candidates that fail due to cardiac safety concerns, thereby accelerating the drug development process and reducing associated costs. bps.ac.uk
Exploration of this compound in Other Pathophysiological Contexts
Potential in Long QT Syndrome Type 2 Associated with KCNH2 Mutations
Long QT Syndrome Type 2 (LQT2) is primarily caused by loss-of-function mutations in the KCNH2 gene, which encodes the Kv11.1 (hERG) potassium channel dntb.gov.uanih.govnih.gov. These mutations can lead to reduced I_Kr through various mechanisms, including impaired channel trafficking to the cell surface nih.gov. This reduction in functional Kv11.1 channels prolongs cardiac repolarization, increasing the risk of potentially fatal arrhythmias like Torsades de Pointes (TdP) nih.govahajournals.org.
This compound has shown potential in addressing LQT2 associated with certain KCNH2 mutations, particularly those affecting channel trafficking. Studies have indicated that this compound, in combination with I_Kr blockers that also act as trafficking correctors (like dofetilide), can rescue the aberrant trafficking of some Kv11.1 channel mutants, such as G601S-Kv11.1 nih.govsigmaaldrich.com. Long-term treatment (24-48 hours) with this compound and dofetilide increased functional I_Kv11.1 in cells expressing the G601S mutant compared to untreated or acutely treated cells nih.gov. This suggests a potential strategy where this compound could be used in conjunction with trafficking-correcting compounds to restore functional Kv11.1 channel expression and current in specific forms of LQT2 nih.govsigmaaldrich.com.
Conceptual Role in Other Voltage-Gated Potassium Channel Dysfunctions (e.g., Kv7.1)
While this compound is primarily characterized as a selective allosteric modulator of Kv11.1 channels medchemexpress.cominvivochem.comsigmaaldrich.com, its potential conceptual role in other voltage-gated potassium channel dysfunctions warrants consideration, albeit with current data suggesting limited direct interaction with some other channel types. Research has shown that this compound (at 10 µM) had no significant effects on I_KIR2.1, I_Nav1.5, I_Ca-L, and I_Ks medchemexpress.cominvivochem.comnih.gov. Specifically concerning Kv7.1 (KCNQ1) channels, which are involved in the slow delayed rectifier potassium current (I_Ks) and associated with Long QT Syndrome Type 1 (LQT1) , available data does not indicate a direct modulatory effect of this compound on this channel type medchemexpress.commedchemexpress.comresearchgate.netmedchemexpress.cn.
However, the broader concept of allosteric modulation, as demonstrated by this compound's action on Kv11.1 by altering the binding affinity of other ligands ahajournals.orgbps.ac.ukahajournals.orguniversiteitleiden.nl, could conceptually be explored for other channels. If compounds targeting other potassium channels exhibit similar allosteric sites, molecules designed with principles similar to this compound might theoretically be developed to modulate their function or counteract the effects of channel blockers. Currently, this remains a conceptual avenue for research and is not supported by direct evidence of this compound's interaction with channels like Kv7.1.
Unresolved Questions and Advanced Mechanistic Studies
Despite the promising preclinical findings, several unresolved questions remain regarding this compound, necessitating advanced mechanistic studies to fully understand its actions and potential therapeutic profile.
Detailed Elucidation of this compound's Complete Mechanism on Inactivation
While it is known that this compound increases I_Kv11.1 by inhibiting inactivation in a dose-dependent manner medchemexpress.cominvivochem.comnih.gov, the complete and detailed molecular mechanism by which it achieves this remains to be fully elucidated researchgate.net. Understanding the precise binding site(s) of this compound on the Kv11.1 channel and how this interaction allosterically modifies the channel's gating, particularly the inactivation process, is crucial. Further studies employing techniques such as site-directed mutagenesis, cryo-electron microscopy, and advanced electrophysiological protocols could provide a more comprehensive picture of this mechanism. For instance, changes in tail current morphology observed with this compound treatment suggest altered channel gating, potentially related to inactivation, but the exact nature of this alteration requires further investigation researchgate.net. The use of different ionic conditions, such as cesium (Cs+) solutions, has also been noted to potentially alter inactivation kinetics and should be considered carefully when studying this compound's effects researchgate.netdntb.gov.ua.
Investigations into Long-Term Effects and Biological System Interactions
Current research has primarily focused on the acute and short-term effects of this compound in in vitro and acute in vivo settings medchemexpress.cominvivochem.comnih.govoup.comoup.comresearchgate.net. Comprehensive investigations into the long-term effects of this compound administration are necessary to understand any potential adaptations, compensatory mechanisms, or off-target effects that might emerge over extended periods. Although some studies in neonatal rat ventricular myocytes (NRVMs) showed no adverse effects on viability, excitability, and contractility after prolonged exposure ahajournals.orguniversiteitleiden.nl, more extensive studies in complex biological systems and in vivo models over longer durations are required. Furthermore, understanding the interactions of this compound with other biological pathways and systems beyond cardiac ion channels is essential for a complete safety and efficacy profile.
Refinement of Preclinical Models for Enhanced Translational Validity
While preclinical models like the chronic atrioventricular block (CAVB) dog model and hiPSC-CMs have been valuable in demonstrating this compound's antiarrhythmic potential and its effects on uremic toxin-induced disturbances medchemexpress.comnih.govresearchgate.netresearchgate.netnih.govoup.comoup.comresearchgate.netuu.nl, further refinement of these models and the development of new ones could enhance translational validity. For instance, while the CAVB dog model is considered predictive for cardiac electrophysiology uu.nl, differences in autonomic nervous system balance and pharmacokinetics between dogs and humans need to be considered uu.nl. Developing more complex in vitro systems that better mimic the cardiac microenvironment or utilizing animal models that more closely recapitulate specific human disease states (like CKD-associated cardiac dysfunction or specific LQT2 mutations) could provide more accurate predictions of this compound's efficacy and safety in humans. Studies focusing on pharmacokinetics and pharmacodynamics in relevant preclinical species are also crucial for informing potential human dose predictions infocus-ecmdelange.nl.
Q & A
Q. What is the mechanism by which LUF7244 modulates Kv11.1 (hERG) channel function in cardiac electrophysiology studies?
- Methodological Answer : this compound enhances IKv11.1 currents by rescuing channel trafficking defects, as demonstrated using patch-clamp electrophysiology. Acute co-administration with IKr blockers (e.g., dofetilide) increases current density (measured in pA/F) across pre-pulse voltages (-50 to +50 mV), while chronic exposure stabilizes channel membrane localization. Researchers should validate findings using voltage-clamp protocols and Western blotting to confirm trafficking effects .
Q. How does this compound interact with IKr blockers like dofetilide to mitigate action potential prolongation?
- Methodological Answer : this compound counteracts dofetilide-induced AP prolongation by restoring IKv11.1 current density. Experimental designs should include:
- Acute vs. chronic drug exposure (e.g., 24-hour pre-treatment with this compound).
- Voltage-step protocols to measure tail currents and steady-state activation.
- Statistical comparison of current densities (pA/F) across treatment groups (e.g., control, dofetilide alone, and co-treatment) .
Advanced Research Questions
Q. How can researchers resolve contradictions in data regarding this compound’s impact on Kv11.1 trafficking across different experimental models?
- Methodological Answer : Contradictions may arise from model-specific factors (e.g., heterologous expression systems vs. cardiomyocytes). To address this:
- Compare trafficking efficiency using immunofluorescence and surface biotinylation in both HEK293 cells and primary cardiac cells.
- Control for endogenous regulatory proteins (e.g., KCNE1) that may influence hERG-LUF7244 interactions .
- Replicate experiments under varied oxidative stress conditions (e.g., using H₂O₂) to assess context-dependent effects .
Q. What experimental designs are optimal for isolating this compound’s direct effects on hERG trafficking from indirect transcriptional/translational modulation?
- Methodological Answer :
- Use cycloheximide (a translation inhibitor) to distinguish between new channel synthesis and rescued trafficking.
- Combine pulse-chase assays with radiolabeled hERG channels to track trafficking kinetics.
- Validate results using siRNA knockdown of chaperone proteins (e.g., HSP70) implicated in hERG maturation .
Q. How should researchers address variability in this compound’s efficacy across genetic backgrounds (e.g., KCNE1 mutations or RRAD variants)?
- Methodological Answer :
- Screen for patient-specific mutations (e.g., KCNE1 p.P127T or RRAD p.R211H) using CRISPR-edited cell lines.
- Perform dose-response curves (e.g., 0.1–10 µM this compound) to assess mutation-dependent rescue thresholds.
- Cross-reference electrophysiological data (AP duration, early afterdepolarizations) with clinical phenotypes (e.g., Brugada syndrome) .
Data Analysis & Reproducibility
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects on IKv11.1 current density?
- Methodological Answer :
- Use non-linear regression (e.g., Hill equation) to calculate EC₅₀ values for current enhancement.
- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., acute vs. chronic treatments).
- Include individual data points in figures to demonstrate variability, as shown in current-voltage (I-V) curves .
Q. How can researchers ensure reproducibility when studying this compound in preclinical arrhythmia models?
- Methodological Answer :
- Standardize experimental conditions: Temperature (36–37°C), extracellular [K⁺] (4–5 mM), and pacing rates (1–2 Hz).
- Use blinded data acquisition/analysis to minimize bias.
- Publish raw electrophysiological traces and trafficking assay images in supplementary materials .
Ethical & Reporting Standards
Q. What ethical considerations apply to studies using this compound in animal models of cardiac arrhythmia?
- Methodological Answer :
- Adhere to ARRIVE guidelines for in vivo studies, including sample size justification and humane endpoints.
- Disclose conflicts of interest (e.g., funding from pharmaceutical entities) in the "Acknowledgments" section.
- Provide detailed protocols for animal welfare (e.g., anesthesia, ECG monitoring) .
Q. How should researchers document negative results or failed replications of this compound’s effects?
- Methodological Answer :
- Report all experimental parameters (e.g., drug batch, cell passage number) to identify potential confounding factors.
- Use platforms like Zenodo to publish negative datasets with DOI links.
- Discuss limitations in the "Discussion" section, emphasizing the importance of transparency in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
